Pent-2-ene-1,4-diol

Catalog No.
S8824165
CAS No.
6117-82-4
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-2-ene-1,4-diol

CAS Number

6117-82-4

Product Name

Pent-2-ene-1,4-diol

IUPAC Name

pent-2-ene-1,4-diol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3

InChI Key

OOYLEFZKWGZRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCO)O

Pent-2-ene-1,4-diol is an organic compound with the molecular formula C₅H₁₀O₂. It features a double bond between the second and third carbon atoms and hydroxyl groups (-OH) at the first and fourth positions. This compound is characterized by its structural formula, which can be represented as follows:

Structure CC O C CCO\text{Structure }\text{CC O C CCO}

The compound's IUPAC name is (2E,4S)-pent-2-ene-1,4-diol, indicating its stereochemistry and position of functional groups. The presence of both a double bond and hydroxyl groups contributes to its unique chemical properties, making it a valuable compound in various chemical and biological applications .

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The double bond can be reduced to form saturated alcohols or alkanes using hydrogen gas in the presence of palladium catalysts or lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Types of Reactions

Reaction TypeDescription
OxidationConverts hydroxyl groups to carbonyls or carboxylic acids.
ReductionConverts alkenes to alkanes or alcohols.
SubstitutionAlters functional groups attached to the molecule.

Pent-2-ene-1,4-diol has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects against various bacterial strains.
  • Antifungal Activity: Preliminary research indicates potential antifungal properties, making it a candidate for further exploration in medicinal chemistry.

The mechanism of action likely involves interactions with biological macromolecules, where the hydroxyl groups can form hydrogen bonds, influencing enzyme activity and other biochemical pathways.

Several methods are available for synthesizing pent-2-ene-1,4-diol:

  • Double Elimination Reaction: Starting from a vicinal dihalide, a strong base such as sodium amide in liquid ammonia can induce elimination reactions to yield the desired alkyne.
  • Reppe Reaction: In industrial settings, this compound can be synthesized through the reaction of formaldehyde with acetylene in the presence of a catalyst.
  • Hydroboration-Oxidation: This method involves the addition of borane followed by oxidation to convert alkenes into alcohols.

Pent-2-ene-1,4-diol has diverse applications across various fields:

  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Explored as a potential pharmacophore for drug design due to its biological activity.
  • Industrial Uses: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups .

Research into the interactions of pent-2-ene-1,4-diol with biological systems has revealed that its hydroxyl groups can engage in hydrogen bonding with proteins and nucleic acids. This interaction may modulate enzyme activities and influence metabolic pathways. Further studies are needed to elucidate specific targets and mechanisms of action within cellular environments.

Several compounds share structural similarities with pent-2-ene-1,4-diol:

Compound NameStructural DifferencesUnique Features
But-2-yne-1,4-diolOne less carbon atomSimpler structure with similar reactivity
Hex-2-yne-1,4-diolOne more carbon atomIncreased chain length affects properties
Pent-2-yne-1,5-diolHydroxyl groups at different positionsChanges reactivity due to positional isomerism

Uniqueness

Pent-2-ene-1,4-diol is unique due to its specific combination of an alkene structure and two strategically placed hydroxyl groups. This configuration imparts distinct reactivity patterns and biological activities that differentiate it from similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-21

Explore Compound Types